5-(2-thienyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-thienyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core heterocyclic structuresCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-(2-thienyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often using halogenated reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(2-thienyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent
Materials Science: It is explored for use in the development of new materials with unique electronic and optical properties.
Pharmacology: Research focuses on its potential as a therapeutic agent targeting specific molecular pathways
Mechanism of Action
The mechanism of action of 5-(2-thienyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s heterocyclic structure allows it to form stable interactions with these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Explored for its energetic material properties.
1,2,4-Triazolo[4,3-c]quinazoline: Studied for its potential as an antitumor agent.
Uniqueness
5-(2-thienyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of heterocyclic structures, which may confer distinct biological and chemical properties compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H14N6OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-thiophen-2-yl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N6OS/c23-16(12-10-11(18-19-12)13-4-3-9-24-13)17-7-6-15-21-20-14-5-1-2-8-22(14)15/h1-5,8-10H,6-7H2,(H,17,23)(H,18,19) |
InChI Key |
UGBHFPLUZZJGJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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